rac Octopamine-d3 Hydrochloride
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Overview
Description
Rac Octopamine-d3 Hydrochloride is a labelled Octopamine . It has the molecular formula C8H12ClNO2 . The compound is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D;
. This indicates that the molecule contains a phenol group (a benzene ring with a hydroxyl group), an amino group, and a hydroxyl group attached to the same carbon atom . Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.66 g/mol . It has 4 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 192.0744866 g/mol . The topological polar surface area is 66.5 Ų .Safety and Hazards
Mechanism of Action
Target of Action
rac Octopamine-d3 Hydrochloride is a labelled form of Octopamine . Octopamine is a biogenic amine that is the phenol analog of Noradrenaline . It is a neurosecretory product found in several vertebrates and invertebrates .
Mode of Action
Octopamine exerts its actions by binding to specific octopamine receptors (OARs)
Biochemical Pathways
Octopamine is structurally and functionally similar to adrenaline/noradrenaline in vertebrates, and it modulates diverse physiological and behavioral processes in invertebrates
Biochemical Analysis
Biochemical Properties
rac Octopamine-d3 Hydrochloride is involved in several biochemical reactions, primarily acting as a neurotransmitter and neuromodulator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to octopamine receptors, which are G-protein coupled receptors, and influences the activity of adenylate cyclase, leading to changes in cyclic AMP levels . This interaction modulates various physiological responses, including muscle contraction, heart rate, and metabolic processes.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In invertebrates, it regulates energy homeostasis by affecting metabolic rate, physical activity, and feeding behavior . It also impacts the release of other neurotransmitters, thereby influencing overall neural activity and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to octopamine receptors, which triggers a cascade of intracellular events. This binding activates adenylate cyclase, increasing cyclic AMP levels and subsequently activating protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular functions such as gene expression and enzyme activity . Additionally, this compound can inhibit or activate specific enzymes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in metabolic activity and gene expression . Its stability under different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve energy homeostasis. At high doses, it may cause adverse effects such as increased heart rate and muscle tremors . It is essential to determine the optimal dosage to achieve the desired physiological effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for its degradation. This interaction affects the levels of octopamine and its metabolites, influencing overall metabolic flux . Additionally, this compound can modulate the activity of other metabolic enzymes, thereby altering metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability . Understanding its transport and distribution is crucial for determining its overall physiological impact.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in synaptic vesicles within nerve cells, where it is released upon stimulation. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . The subcellular localization of this compound is essential for its function as a neurotransmitter and neuromodulator.
Properties
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZXCBVHLCWQG-IJJJTAPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858242 |
Source
|
Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-62-9 |
Source
|
Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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